molecular formula C8H7BrO3 B1300133 (R)-4-Bromomandelic acid CAS No. 32189-34-7

(R)-4-Bromomandelic acid

Cat. No. B1300133
CAS RN: 32189-34-7
M. Wt: 231.04 g/mol
InChI Key: BHZBRPQOYFDTAB-SSDOTTSWSA-N
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Description

(R)-4-Bromomandelic acid is a halogenated derivative of mandelic acid, which is an important compound in the field of organic chemistry and is used in various chemical syntheses. It is particularly relevant in the production of antibiotics and other pharmaceuticals. The presence of the bromine atom at the 4-position of the aromatic ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related brominated aromatic compounds has been reported in various studies. For instance, the synthesis of 4'-Bromobiphenyl-4-carboxylic acid involves the use of 4-bromodiphenyl as the starting material, followed by acetylation and a haloform reaction, with a high overall yield of 95% . Similarly, (R)-mandelic acid has been produced from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations, which is a green and sustainable method . Although these methods do not directly describe the synthesis of this compound, they provide insights into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of brominated carboxylic acids has been a subject of interest in several studies. For example, the crystal structures of the isomeric 4-bromocamphorenic acids have been determined, providing insights into the isomorphous organic crystal series and the hydrogen-bonded carboxylic acid associations . Additionally, the structural elucidation of enantiopure and racemic 2-bromo-3-methylbutyric acid has shed light on intermolecular interactions, hydrogen bonding motifs, and preferred conformations in the solid state . These studies suggest that this compound would also exhibit specific intermolecular interactions and conformations due to the presence of the bromine atom and the carboxylic acid group.

Chemical Reactions Analysis

The reactivity of brominated carboxylic acids can be inferred from studies on similar compounds. For instance, the title compound 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric strongly O—H···O hydrogen-bonded dimers in the crystal . This indicates that this compound could also participate in hydrogen bonding, which is crucial for its reactivity and potential applications in synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds have been characterized using various spectroscopic techniques. The spectroscopic analyses of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid, for example, include FT-IR, FT-Raman, NMR, and UV spectroscopy, providing detailed information on molecular and vibrational structures . These techniques could similarly be applied to this compound to determine its physical and chemical properties, such as melting point, solubility, and spectroscopic fingerprints.

Scientific Research Applications

Enantiospecific Co-Crystallization (R)-4-Bromomandelic acid (4-BrMA) has been studied for its role in enantiospecific co-crystallization. A study by Wang and Peng (2021) showed that 4-BrMA can be successfully separated via forming enantiospecific co-crystals with levetiracetam (LEV), a resolving agent. This process selectively co-crystallized with specific enantiomers of 4-BrMA, highlighting its potential in chiral resolution processes (Wang & Peng, 2021).

Synthesis of Enantiopure Derivatives Dyer, Shapland, and Tiffin (2001) explored the use of this compound in the preparation of enantiopure 4-arylmandelic acids. Their research involved a palladium on carbon catalysed Suzuki reaction, utilizing this compound as the chiral source. This process highlights the application of 4-BrMA in synthesizing optically pure mandelic acid derivatives, useful in various chemical syntheses (Dyer, Shapland, & Tiffin, 2001).

Use in Chemical Analysis Belcher, Sykes, and Tatlow (1954) reported the use of halogen-substituted mandelic acids, including p-Bromomandelic acid, as reagents for the determination of zirconium. This study indicates the potential application of 4-BrMA in analytical chemistry, particularly in the gravimetric analysis of elements like zirconium (Belcher, Sykes, & Tatlow, 1954).

properties

IUPAC Name

(2R)-2-(4-bromophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZBRPQOYFDTAB-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32189-34-7
Record name p-Bromomandelic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032189347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-(4-bromophenyl)-2-hydroxyacetic acid >99%ee
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name P-BROMOMANDELIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57S8Q47O89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sodium hydroxide (72 g, 1.8 mol) is dissolved in 650 ml of water. The solution is heated to +60° C. and 1-(4-bromo-phenyl)-2,2-dichloro-ethanone (130 g, 0.48 mol) is added dropwise in order to control the reaction temperature not to exceed +65° C. After the addition is complete, stirring is continued for 1 hour at +60° C. The reaction mixture is then cooled to +15° C. and 95 ml of 10 N hydrochloric acid are added. Subsequently diethyl ether is added and the mixture is stirred vigorously for 30 minutes. The organic phase is separated and the aqueous layer is extracted twice with diethyl ether. The combined organic phases are washed with brine, dried over sodium sulfate and evaporated to yield (4-bromo-phenyl)-hydroxy-acetic acid. 1H-NMR (300 MHz, CDCl3): 4.95 (s, 1H, CHOH), 7.30 (d, 2H, CH arom.), 7.48 (d, 2H, CH arom.).
Quantity
72 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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